4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound known for its unique structural features and potential applications in various fields. This compound consists of a benzamide core with a tert-butyl group and a 3,4-dimethoxyphenyl ethyl substituent, making it a valuable molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzoic acid and 3,4-dimethoxyphenethylamine.
Amide Formation: The carboxylic acid group of 4-tert-butylbenzoic acid is activated using reagents like thionyl chloride or carbodiimides, followed by reaction with 3,4-dimethoxyphenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
- 4-tert-butyl-N-[2-(3,4-dimethylphenyl)ethyl]benzamide
Uniqueness
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-21(2,3)17-9-7-16(8-10-17)20(23)22-13-12-15-6-11-18(24-4)19(14-15)25-5/h6-11,14H,12-13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTGBAPNZCNQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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